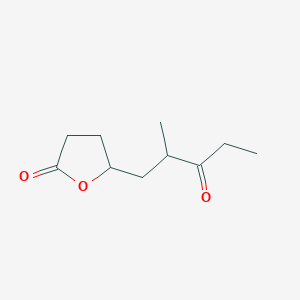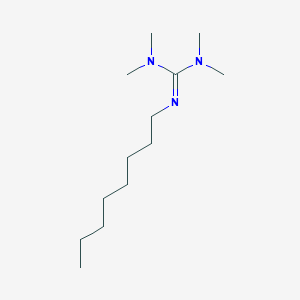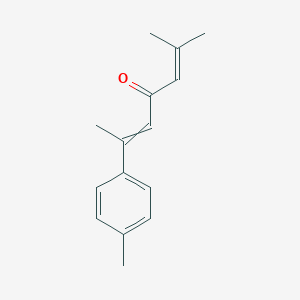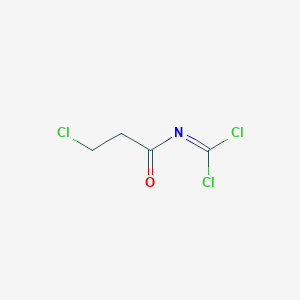
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane is an organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a heptamethylsilolane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane typically involves the hydrosilylation of vinyl-containing compounds with heptamethylsilolane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated silanes
Substitution: Various organosilicon derivatives
Aplicaciones Científicas De Investigación
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane involves its interaction with various molecular targets. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The silicon atom provides stability and unique electronic properties, which can influence the reactivity and selectivity of the compound in different pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethenyl-1,1,2,2,3,3,4-tetramethylsilolane
- 4-Ethenyl-1,1,2,2,3,3,4-trimethylsilolane
- 4-Ethenyl-1,1,2,2,3,3,4-dimethylsilolane
Uniqueness
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane is unique due to its high degree of methyl substitution, which imparts increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring robust materials with resistance to harsh conditions.
Propiedades
Número CAS |
88296-46-2 |
|---|---|
Fórmula molecular |
C13H26Si |
Peso molecular |
210.43 g/mol |
Nombre IUPAC |
4-ethenyl-1,1,2,2,3,3,4-heptamethylsilolane |
InChI |
InChI=1S/C13H26Si/c1-9-13(6)10-14(7,8)12(4,5)11(13,2)3/h9H,1,10H2,2-8H3 |
Clave InChI |
NDYHNCBNPIGGNS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C([Si](CC1(C)C=C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)


![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)




![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
